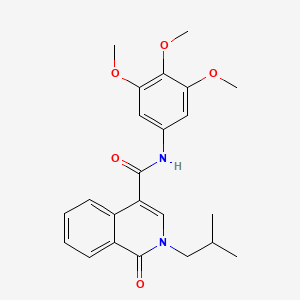
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Beta-Carboline Moiety: The beta-carboline structure can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions.
Final Coupling: The final step involves coupling the synthesized intermediates through a series of condensation and cyclization reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to minimize by-products.
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、特にピロールおよびβ-カルボリン部分で酸化反応を起こす可能性があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、カルボニル基に対して還元反応を実行できます。
置換: 芳香族クロロフェニル基は、求電子置換反応を起こす可能性があり、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を、酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、および触媒的ハイドロジェネーション。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの求電子試薬を、適切な条件下で。
主な生成物
酸化: ピロールおよびβ-カルボリン環の酸化誘導体。
還元: カルボニル基の還元型、アルコールになり得ます。
置換: クロロフェニル基のさまざまな置換誘導体。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学研究では、この化合物は、生体高分子との潜在的な相互作用について研究される場合があります。その構造的特徴は、タンパク質、核酸、または細胞膜と相互作用する可能性を示唆しており、生化学研究の候補となります。
医学
医薬品化学では、3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-1-(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)ブタン-1-オンは、薬理学的特性について調査される場合があります。それは、特定の病気や状態に対して活性を示す可能性があり、創薬のための潜在的なリード化合物となります。
産業
産業では、この化合物は、新素材の開発や、他の貴重な化学物質の合成における中間体として使用できます。その独特の特性は、材料科学または化学製造における用途に適している可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, nucleic acids, or cell membranes, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or chemical manufacturing.
作用機序
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-1-(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)ブタン-1-オンの作用機序は、分子標的との特定の相互作用によって異なります。潜在的なメカニズムには、以下が含まれます。
受容体への結合: この化合物は、細胞表面の特定の受容体に結合し、細胞内イベントのカスケードをトリガーする可能性があります。
酵素阻害: それは、特定の酵素の阻害剤として作用し、生化学経路を調節する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションして、遺伝子発現と細胞機能に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)ブタン-1-オン: β-カルボリン部分を欠いており、生物学的活性を変化させる可能性があります。
4-(1H-ピロール-1-イル)-1-(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)ブタン-1-オン: クロロフェニル基を欠いており、化学反応性と相互作用に影響を与える可能性があります。
3-(4-クロロフェニル)-1-(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)ブタン-1-オン: ピロール環を欠いており、薬理学的特性に影響を与える可能性があります。
独自性
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-1-(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)ブタン-1-オンの独自性は、構造的特徴の組み合わせにあります。これは、異なる生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butan-1-one: Lacks the beta-carboline moiety, potentially altering its biological activity.
4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one: Lacks the chlorophenyl group, which may affect its chemical reactivity and interactions.
3-(4-chlorophenyl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one: Lacks the pyrrole ring, potentially impacting its pharmacological properties.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity
特性
分子式 |
C25H24ClN3O |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-pyrrol-1-yl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C25H24ClN3O/c26-20-9-7-18(8-10-20)19(16-28-12-3-4-13-28)15-25(30)29-14-11-22-21-5-1-2-6-23(21)27-24(22)17-29/h1-10,12-13,19,27H,11,14-17H2 |
InChIキー |
LXBSOFBARMSUNQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC(CN4C=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11029786.png)
![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)

![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029824.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B11029826.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)
